molecular formula C19H24N2O4S B257439 N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide

Katalognummer B257439
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: QDOLGWMRMMVNSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of normal and malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.

Wirkmechanismus

BTK is a cytoplasmic tyrosine kinase that plays a critical role in N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling. Upon antigen binding, the N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide complex activates BTK, which in turn activates downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, leading to cell survival and proliferation. TAK-659 selectively binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has shown potent and selective inhibition of BTK, leading to inhibition of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling, decreased proliferation, and induction of apoptosis in B cells. TAK-659 has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the tumor microenvironment. In addition, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its ability to inhibit N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling and downstream pathways. However, TAK-659 also has some limitations, including its potential off-target effects and the need for further evaluation in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of TAK-659 and other BTK inhibitors. These include the evaluation of TAK-659 in combination with other anti-cancer agents, such as venetoclax, and in different types of B cell malignancies. In addition, the development of more selective BTK inhibitors and the identification of biomarkers of response to BTK inhibitors are areas of active research. Finally, the potential use of BTK inhibitors in other diseases, such as autoimmune disorders, is also an area of interest.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting with the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and 3-ethoxypropylamine to form the corresponding amide intermediate. The amide intermediate is then treated with furan-2-carboxylic acid and EDC to yield the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of BTK, leading to inhibition of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling, decreased proliferation, and induction of apoptosis in B cells.

Eigenschaften

Produktname

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide

Molekularformel

C19H24N2O4S

Molekulargewicht

376.5 g/mol

IUPAC-Name

N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H24N2O4S/c1-2-24-11-6-10-20-18(23)16-13-7-3-4-9-15(13)26-19(16)21-17(22)14-8-5-12-25-14/h5,8,12H,2-4,6-7,9-11H2,1H3,(H,20,23)(H,21,22)

InChI-Schlüssel

QDOLGWMRMMVNSL-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3

Kanonische SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.